Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . This compound is a derivative of this structure.Physical And Chemical Properties Analysis
Thiophene, the parent compound of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of a new azo-Schiff base through a reaction process involving reflux conditions in methanol, followed by characterization through elemental analysis, IR and HNMR spectroscopy, and X-ray diffraction, confirming its planar geometric structure (Menati et al., 2020).
Heterocyclization Reactions
- The compound plays a role in convenient heterocyclization reactions, particularly in the synthesis of pyrazole, isoxazole, and pyridazine derivatives, showcasing its versatility in organic synthesis (Wahba Wardaman, 2000).
Antimicrobial and Anticancer Applications
- It serves as a precursor in the synthesis of compounds with potential antimicrobial activity. Specific derivatives synthesized from this compound have shown effectiveness against various microbial strains (Spoorthy et al., 2021).
- Additionally, it has been used in the discovery of new apoptosis-inducing agents for breast cancer, with certain synthesized compounds displaying significant anticancer activity in vitro and in vivo (Gad et al., 2020).
Synthesis of Novel Compounds
- The compound is integral in the synthesis of various novel compounds, like Schiff bases and other heterocyclic systems, which are further characterized using various spectroscopic techniques (Pin, 2014).
- It also enables the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, compounds with established structures and potential antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).
Future Directions
Thiophene and its derivatives, including Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound that has been shown to interact with Indium (In³⁺) ions . This interaction is highly sensitive and selective, making it a potential target for the compound’s action .
Mode of Action
The compound exhibits a ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . This means that the compound changes its behavior in a way that is proportional to the concentration of In³⁺ present. The compound also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ , indicating that it can change its color and fluorescence properties in response to the presence of In³⁺.
Biochemical Pathways
Thiophene derivatives, the class of compounds to which it belongs, have been shown to exhibit a variety of biological effects . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s interaction with in³⁺ suggests that it may be absorbed and distributed in areas where in³⁺ is present
Result of Action
The result of the compound’s action is a change in its color and fluorescence properties in response to the presence of In³⁺ . This suggests that the compound could potentially be used as a sensor for In³⁺, providing a visual and fluorescent signal when In³⁺ is present .
Action Environment
The compound’s action is influenced by the presence of In³⁺ in its environment . The compound exhibits a ratiometric response to In³⁺, meaning that its behavior changes in proportion to the concentration of In³⁺ present . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect the concentration of In³⁺.
properties
IUPAC Name |
ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRKGSZJGFPMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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